molecular formula C13H23NO4 B4899514 methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate

methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate

Cat. No. B4899514
M. Wt: 257.33 g/mol
InChI Key: GMGIMSPSNKVNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMK methyl glycidate and is commonly used as a precursor for the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug.

Mechanism of Action

The mechanism of action of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychoactive effects observed with MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, empathy, and sociability.

Advantages and Limitations for Lab Experiments

The advantages of using methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate in lab experiments include its high purity and availability, as well as its ability to induce specific physiological and biochemical effects. However, its psychoactive properties also make it a potential hazard in the lab, and caution must be taken when handling and using this compound.

Future Directions

There are many potential future directions for the study of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate. These include further investigation into its mechanism of action, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases and disorders. Additionally, research into the synthesis and purification of this compound will continue to be an important area of study.
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, and it will continue to be an important area of research in the years to come.

Synthesis Methods

The synthesis of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate involves the reaction between piperonal and methylamine, followed by a reductive amination with glycidic acid. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.

Scientific Research Applications

Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate has been used in various scientific research studies, including the development of new drugs and the study of biochemical pathways. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

methyl 2-[2-methyl-4-(piperidin-1-ylmethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(8-12(15)16-2)17-10-11(18-13)9-14-6-4-3-5-7-14/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGIMSPSNKVNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2CCCCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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